molecular formula C9H14F2N2 B14781957 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile

4,4-Difluoro-2-(piperidin-4-yl)butanenitrile

Cat. No.: B14781957
M. Wt: 188.22 g/mol
InChI Key: BVFHLINFBXLQAQ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(piperidin-4-yl)butanenitrile is a chemical compound that features a piperidine ring substituted with difluoro groups and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile typically involves the introduction of difluoro groups into a piperidine ring followed by the addition of a butanenitrile group. One common method involves the reaction of 4-piperidone with difluoromethylating agents under controlled conditions to introduce the difluoro groups. Subsequent reactions with nitrile-containing reagents yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4,4-Difluoro-2-(piperidin-4-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets. The difluoro groups and nitrile moiety can participate in various binding interactions, influencing the compound’s activity. These interactions may involve hydrogen bonding, van der Waals forces, and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile is unique due to its specific combination of difluoro groups and a butanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14F2N2

Molecular Weight

188.22 g/mol

IUPAC Name

4,4-difluoro-2-piperidin-4-ylbutanenitrile

InChI

InChI=1S/C9H14F2N2/c10-9(11)5-8(6-12)7-1-3-13-4-2-7/h7-9,13H,1-5H2

InChI Key

BVFHLINFBXLQAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CC(F)F)C#N

Origin of Product

United States

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